molecular formula C17H9Cl2N3OS B3001574 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-59-0

4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3001574
CAS No.: 313404-59-0
M. Wt: 374.24
InChI Key: ZSWDZDNMOLEIGB-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a dichlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,5-dichlorophenylamine with a suitable thioamide under specific conditions.

    Cyanoacetylation: The thiazole derivative is then subjected to cyanoacetylation, where it reacts with cyanoacetic acid or its derivatives in the presence of a base such as triethylamine.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the cyanoacetylated thiazole with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides and thiazoles.

Scientific Research Applications

4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due

Properties

IUPAC Name

4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS/c18-12-5-6-14(19)13(7-12)15-9-24-17(21-15)22-16(23)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWDZDNMOLEIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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